molecular formula C20H20N2O5 B2434539 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide CAS No. 898373-20-1

3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2434539
CAS RN: 898373-20-1
M. Wt: 368.389
InChI Key: PWTAJDVAPRVXDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran derivatives, such as 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide, can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide is C18H16N2O5, and its molecular weight is 340.335. It is a benzofuran compound, which means it contains a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Future Directions

Benzofuran compounds, including 3-(3,4-Diethoxybenzamido)benzofuran-2-carboxamide, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . These substances are considered potential natural drug lead compounds , indicating promising future directions in the field of medicinal chemistry.

properties

IUPAC Name

3-[(3,4-diethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-25-15-10-9-12(11-16(15)26-4-2)20(24)22-17-13-7-5-6-8-14(13)27-18(17)19(21)23/h5-11H,3-4H2,1-2H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTAJDVAPRVXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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